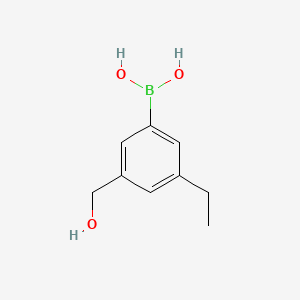![molecular formula C20H26O5 B14022346 1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A](/img/structure/B14022346.png)
1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A is a complex organic compound known for its unique structure and significant biological activities. This compound is derived from pseudolaric acid A, which is isolated from the bark of the Pseudolarix kaempferi tree. It has garnered attention in scientific research due to its potential therapeutic applications, particularly in the fields of oncology and immunology.
准备方法
The synthesis of 1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A involves several steps, starting from pseudolaric acid A. The synthetic route typically includes:
Hydrolysis: Pseudolaric acid A undergoes hydrolysis to remove the acetyl group, yielding deacetylpseudolaric acid A.
Cyclization: The hydrolyzed product is then subjected to cyclization reactions to form the ethanocyclohepta[c]pyran ring structure.
Functional Group Modifications: Various functional group modifications are performed to introduce the 2,4-pentadienoic acid moiety.
化学反应分析
1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the pentadienoic acid moiety, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yields.
科学研究应用
1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: The compound is investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: It shows potential as an anti-cancer agent, with studies indicating its ability to inhibit tumor growth and induce cancer cell death.
Industry: While its industrial applications are limited, it is used in the development of novel pharmaceuticals and therapeutic agents.
作用机制
The mechanism of action of 1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A involves several molecular targets and pathways:
Molecular Targets: It targets specific proteins and enzymes involved in cell proliferation and apoptosis, such as caspases and cyclin-dependent kinases.
Pathways: The compound modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of programmed cell death.
相似化合物的比较
1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A is unique due to its specific structure and biological activities. Similar compounds include:
Pseudolaric Acid A: The parent compound from which it is derived, known for its anti-fungal and anti-cancer properties.
Deacetylpseudolaric Acid B: Another derivative with similar biological activities but different structural features.
Taxol: A well-known anti-cancer compound with a different mechanism of action but similar therapeutic applications.
属性
分子式 |
C20H26O5 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
5-[(1R,7S,9R)-7-hydroxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C20H26O5/c1-13-6-10-19-11-8-15(20(19,24)12-7-13)18(3,25-17(19)23)9-4-5-14(2)16(21)22/h4-6,9,15,24H,7-8,10-12H2,1-3H3,(H,21,22)/t15?,18-,19-,20+/m1/s1 |
InChI 键 |
MQOMHFMKUJFDBH-YSGQZDOGSA-N |
手性 SMILES |
CC1=CC[C@]23CCC([C@]2(CC1)O)[C@@](OC3=O)(C)C=CC=C(C)C(=O)O |
规范 SMILES |
CC1=CCC23CCC(C2(CC1)O)C(OC3=O)(C)C=CC=C(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



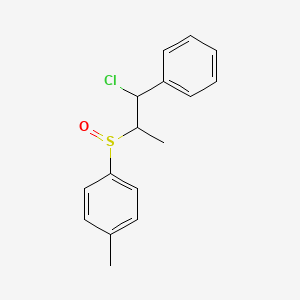
![N-[2-(Dimethylamino)ethyl]-N-(diphenylphosphino)-P,P-diphenylphosphinous amide](/img/structure/B14022278.png)
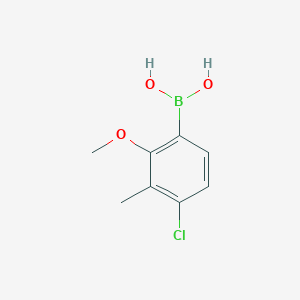
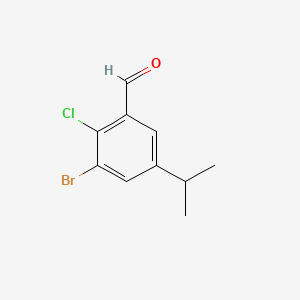

![3',4'-Dichloro-2-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14022300.png)
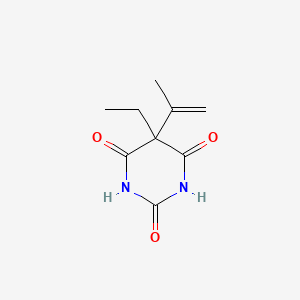
![tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate](/img/structure/B14022324.png)
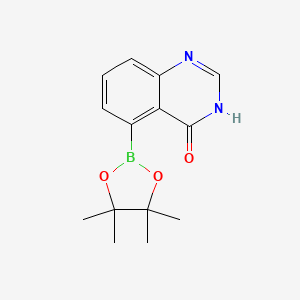
![N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14022336.png)

